Prednisolone-21beta-D-Glucuronide
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Overview
Description
Prednisolone-21beta-D-Glucuronide is a glucocorticoid derivative, specifically a glucuronide conjugate of prednisolone. This compound is known for its anti-inflammatory and immunosuppressive properties, making it valuable in various medical and research applications. The molecular formula of this compound is C27H36O11, and it has a molecular weight of 536.57 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Prednisolone-21beta-D-Glucuronide typically involves the glucuronidation of prednisolone. This process can be achieved through enzymatic or chemical methods. One common approach is the use of glucuronosyltransferase enzymes to catalyze the transfer of glucuronic acid to prednisolone, forming the glucuronide conjugate .
Industrial Production Methods: Industrial production of this compound often involves large-scale enzymatic glucuronidation. This method is preferred due to its specificity and efficiency. The process includes the use of recombinant enzymes and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Prednisolone-21beta-D-Glucuronide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the glucuronide moiety.
Substitution: Substitution reactions can occur at specific positions on the glucuronide ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Prednisolone-21beta-D-Glucuronide has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of glucocorticoids.
Biology: Employed in studies investigating the metabolism and pharmacokinetics of glucocorticoids.
Medicine: Utilized in drug delivery systems to enhance the bioavailability and therapeutic efficacy of prednisolone.
Industry: Applied in the development of new pharmaceutical formulations and therapeutic agents
Mechanism of Action
Prednisolone-21beta-D-Glucuronide exerts its effects through its parent compound, prednisolone. The mechanism involves binding to glucocorticoid receptors, leading to changes in gene expression that result in anti-inflammatory and immunosuppressive effects. The molecular targets include various cytokines and inflammatory mediators, and the pathways involved are primarily related to the inhibition of phospholipase A2 and the suppression of prostaglandin and leukotriene synthesis .
Comparison with Similar Compounds
Prednisolone: The parent compound, known for its potent anti-inflammatory properties.
Prednisone: A prodrug of prednisolone, commonly used in clinical settings.
Hydrocortisone: Another glucocorticoid with similar anti-inflammatory effects.
Uniqueness: Prednisolone-21beta-D-Glucuronide is unique due to its glucuronide conjugation, which enhances its solubility and facilitates its excretion. This modification also impacts its pharmacokinetics and bioavailability, making it distinct from its parent compound and other similar glucocorticoids .
Properties
Molecular Formula |
C27H36O11 |
---|---|
Molecular Weight |
536.6 g/mol |
IUPAC Name |
(2S,3S,4S,5R)-6-[2-[(10R,11S,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C27H36O11/c1-25-7-5-13(28)9-12(25)3-4-14-15-6-8-27(36,26(15,2)10-16(29)18(14)25)17(30)11-37-24-21(33)19(31)20(32)22(38-24)23(34)35/h5,7,9,14-16,18-22,24,29,31-33,36H,3-4,6,8,10-11H2,1-2H3,(H,34,35)/t14?,15?,16-,18?,19-,20-,21+,22-,24?,25-,26-,27-/m0/s1 |
InChI Key |
ROILWZCHYLNVFX-LLXHGEAESA-N |
Isomeric SMILES |
C[C@]12C[C@@H](C3C(C1CC[C@@]2(C(=O)COC4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)CCC5=CC(=O)C=C[C@]35C)O |
Canonical SMILES |
CC12CC(C3C(C1CCC2(C(=O)COC4C(C(C(C(O4)C(=O)O)O)O)O)O)CCC5=CC(=O)C=CC35C)O |
Origin of Product |
United States |
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